5-Chloro-2-isopropoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
FCCNMQQWEVSKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Chloro 2 Isopropoxyphenol
Established Synthetic Pathways to Halogenated Isopropoxyphenols
Traditional synthetic routes to halogenated isopropoxyphenols primarily rely on two well-established chemical transformations: the formation of the ether bond and the halogenation of the aromatic ring.
Etherification Reactions Involving Halogenated Phenols and Isopropylating Agents
The most common method for forming the ether linkage in phenolic compounds is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2). wikipedia.orgmdpi.com
In the context of 5-Chloro-2-isopropoxyphenol, a plausible starting material is a pre-halogenated catechol derivative, such as 4-chlorocatechol (B124253). The synthesis would proceed as follows:
Deprotonation: The phenolic hydroxyl group of 4-chlorocatechol is deprotonated using a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide. Due to the presence of two hydroxyl groups, selective mono-etherification can be a challenge, often requiring careful control of stoichiometry and reaction conditions.
Nucleophilic Substitution: The resulting phenoxide ion then attacks an isopropylating agent, such as 2-bromopropane or isopropyl iodide. The nucleophilic oxygen atom displaces the halide, forming the isopropoxy ether bond.
The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. The choice of base and solvent can significantly influence the reaction's yield and selectivity.
| Parameter | Description | Example Reagents |
| Starting Material | A phenol containing a halogen substituent. | 4-Chlorocatechol |
| Isopropylating Agent | An isopropyl electrophile, typically an alkyl halide. | 2-Bromopropane, Isopropyl Iodide |
| Base | Used to deprotonate the phenol to form the phenoxide. | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) |
| Solvent | A polar aprotic solvent is often preferred. | Acetone, Dimethylformamide (DMF) |
Phenolic Functionalization via Halogenation-Driven Transformations
An alternative established pathway involves introducing the halogen onto a pre-existing isopropoxyphenol scaffold. This approach utilizes electrophilic aromatic substitution, where the phenol ring is activated towards reaction with an electrophile. chemistrysteps.comquora.com The hydroxyl (-OH) and isopropoxy (-O-isopropyl) groups are both strong activating groups and ortho-, para-directors.
For the synthesis of this compound, the starting material would be 2-isopropoxyphenol (B44703). The synthesis would proceed via the following steps:
Generation of Electrophile: A chlorinating agent such as chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) is used to generate the chlorine electrophile.
Electrophilic Attack: The electron-rich aromatic ring of 2-isopropoxyphenol attacks the chlorine electrophile. The directing effects of the hydroxyl and isopropoxy groups favor substitution at the positions ortho and para to them. In 2-isopropoxyphenol, the position para to the hydroxyl group (C-4) and the position para to the isopropoxy group (C-5) are activated. Steric hindrance from the isopropoxy group may influence the regioselectivity, often leading to a mixture of products that require subsequent purification.
| Parameter | Description | Example Reagents |
| Starting Material | A phenolic ether that requires halogenation. | 2-Isopropoxyphenol |
| Halogenating Agent | A source for the electrophilic halogen. | Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) |
| Catalyst (optional) | A Lewis acid can be used to polarize the halogenating agent. | Iron(III) Chloride (FeCl₃), Aluminum Chloride (AlCl₃) |
| Solvent | An inert solvent that does not react with the halogenating agent. | Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄) |
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include one-pot processes, advanced catalytic systems, and direct C-H functionalization.
Development of One-Pot Processes for Substituted Phenolic Ethers
One-pot synthesis, where multiple reaction steps are performed in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. nih.gov A hypothetical one-pot process for this compound could involve a tandem sequence of halogenation and etherification. For instance, a catechol could first be selectively chlorinated and then, without purification, subjected to etherification conditions by adding a base and an isopropylating agent. researchgate.net This approach streamlines the synthetic workflow, saving time and resources.
Catalytic Methodologies in Phenolic Ether Synthesis (e.g., Phase Transfer Catalysis)
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgfzgxjckxxb.com In the Williamson ether synthesis of phenolic ethers, the phenoxide salt is often soluble in an aqueous phase, while the alkyl halide is soluble in the organic phase. tandfonline.comjetir.org
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. crdeepjournal.org This methodology often leads to:
Faster reaction rates.
Milder reaction conditions.
The ability to use less expensive bases like aqueous sodium hydroxide.
Elimination of the need for anhydrous solvents.
| Catalyst Type | Example | Role in Synthesis |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transports the phenoxide anion from the aqueous/solid phase to the organic phase. |
| Crown Ethers | 18-Crown-6 | Complexes with the cation (e.g., K⁺) of the base, enhancing the nucleophilicity of the phenoxide anion. |
| Polyethylene Glycols (PEGs) | PEG-400 | Acts as a solid-liquid phase transfer catalyst, particularly effective under solvent-free conditions. tandfonline.com |
Selective Aromatic C-H Functionalization Strategies for Phenolic Scaffolds
Direct C-H functionalization is a cutting-edge area of synthesis that aims to form new bonds by directly converting a C-H bond, avoiding the need for pre-functionalized starting materials like halides or organometallics. rsc.orgrsc.org This approach is highly atom-economical and can significantly shorten synthetic sequences.
For phenolic scaffolds, transition-metal-catalyzed reactions have been developed to achieve site-selective C-H functionalization. rsc.orgnih.gov While direct C-H isopropoxylation is less common, strategies for C-H halogenation are more developed. For instance, palladium or other transition metals can be used with a directing group to guide a halogenating agent to a specific C-H bond on the aromatic ring. Recent research has also explored methods for meta-selective C-H arylation of phenols, which showcases the potential to overcome traditional ortho-, para-directing effects through novel reaction manifolds. thieme.denih.gov These advanced methods offer potential future pathways for the highly selective and efficient synthesis of complex substituted phenols like this compound.
Reaction Mechanisms and Reactivity of 5 Chloro 2 Isopropoxyphenol
Mechanistic Investigations of Phenolic Ether Formation
The synthesis of 5-Chloro-2-isopropoxyphenol is primarily achieved through well-established synthetic routes, with nucleophilic substitution being a cornerstone of its formation.
The formation of the isopropoxy group in this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile. The process typically begins with the deprotonation of a di-substituted phenol (B47542), such as 5-chlorobenzene-1,2-diol, using a suitable base to generate the more nucleophilic phenoxide. This phenoxide then attacks an isopropyl halide, like 2-bromopropane, to form the ether linkage.
The presence of the chlorine atom on the aromatic ring influences the reaction by increasing the acidity of the phenolic hydroxyl group, thereby facilitating its deprotonation. The choice of base and solvent is critical in this synthesis to ensure high yields and minimize side reactions. Common bases employed include sodium hydroxide (B78521) and potassium carbonate, while polar aprotic solvents like dimethylformamide (DMF) are often used.
While not the primary route for the synthesis of this compound, oxidative phenolic coupling presents a potential pathway for the transformation of this molecule. These reactions, often catalyzed by metal complexes or enzymes, can lead to the formation of carbon-carbon or carbon-oxygen bonds between phenolic units. In the case of this compound, such conditions could result in the formation of dimers or polymeric structures. The regioselectivity of this coupling would be dictated by the directing effects of the chloro and isopropoxy substituents.
Rearrangement reactions, such as the Claisen rearrangement, are not applicable to this compound as it lacks the necessary allyl group characteristic of substrates for this type of transformation.
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorinated Phenolic Ring
The reactivity of the aromatic ring in this compound is governed by the electronic effects of the chloro, hydroxyl, and isopropoxy substituents. The hydroxyl and isopropoxy groups are electron-donating and activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. Conversely, the chlorine atom is an electron-withdrawing group and deactivates the ring, while also being an ortho-, para-director.
The interplay of these effects makes the ring susceptible to various electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts reactions. The precise location of substitution will depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution to replace the chlorine atom is less favorable under standard conditions due to the presence of the electron-donating groups. However, under forcing conditions, such as high temperature and pressure, or with the use of a strong nucleophile, this transformation may be possible.
Cleavage and Degradation Mechanisms of the Isopropoxy Ether Linkage
The ether linkage in this compound can be cleaved under acidic conditions. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose. The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the isopropyl group, yielding 5-chlorobenzene-1,2-diol and an isopropyl halide.
Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for the cleavage of aryl ethers, including the isopropoxy group in the title compound.
Degradation of this compound can also occur via oxidative pathways. In biological systems, enzymes like cytochrome P450 can mediate the O-dealkylation of the isopropoxy group or hydroxylation of the aromatic ring.
Reactivity Towards Targeted Functional Group Transformations and Derivatization
The functional groups of this compound offer several avenues for derivatization. The phenolic hydroxyl group can be readily acylated to form esters or alkylated to produce different ethers, although selective alkylation requires careful control of the reaction conditions.
The aromatic ring can be further functionalized through electrophilic substitution reactions. For instance, nitration would introduce a nitro group that can be subsequently reduced to an amine, providing a versatile handle for further chemical modifications. The chloro substituent can also be a site for transformation through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.
Derivatization and Analog Development Based on the 5 Chloro 2 Isopropoxyphenol Scaffold
Synthesis of Novel Substituted Phenolic Ethers from 5-Chloro-2-isopropoxyphenol
The presence of a free phenolic hydroxyl group on the this compound molecule is a key feature for the synthesis of novel ether derivatives. The most prominent method for this transformation is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide or a similar electrophile in an SN2 reaction to form the ether. chemistrytalk.orgyoutube.com
The initial step requires the treatment of this compound with a suitable base to generate the corresponding sodium or potassium salt. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). chemistrytalk.orgvaia.com The resulting phenoxide is a potent nucleophile that can readily attack a variety of electrophilic partners.
The general reaction scheme is as follows:
Step 1: Deprotonation
This compound + Base → 5-Chloro-2-isopropoxyphenoxide
Step 2: Nucleophilic Substitution (SN2)
5-Chloro-2-isopropoxyphenoxide + R-X → 1-Alkoxy-5-chloro-2-isopropoxybenzene + X⁻
(where R is an alkyl, benzyl, or other suitable organic moiety and X is a halide or other good leaving group)
The versatility of the Williamson ether synthesis allows for the introduction of a diverse range of substituents at the phenolic oxygen. By varying the alkylating agent (R-X), a library of novel phenolic ethers can be synthesized. The reaction works best with primary alkyl halides to avoid potential side reactions like elimination, which can become significant with secondary or tertiary halides. masterorganicchemistry.comyoutube.com
Table 1: Examples of Novel Phenolic Ethers Derived from this compound
| Alkylating Agent (R-X) | Product Name | Potential Application Area |
| Methyl Iodide (CH₃I) | 1-Methoxy-5-chloro-2-isopropoxybenzene | Chemical Intermediate |
| Ethyl Bromide (CH₃CH₂Br) | 1-Ethoxy-5-chloro-2-isopropoxybenzene | Synthetic Building Block |
| Benzyl Chloride (C₆H₅CH₂Cl) | 1-(Benzyloxy)-5-chloro-2-isopropoxybenzene | Precursor for further functionalization |
| Propargyl Bromide (HC≡CCH₂Br) | 1-(Prop-2-yn-1-yloxy)-5-chloro-2-isopropoxybenzene | Click Chemistry, Bio-conjugation |
| 2-Bromoethanol (BrCH₂CH₂OH) | 2-(5-Chloro-2-isopropoxyphenoxy)ethanol | Introduction of a hydrophilic tail |
Functionalization of the Aromatic Ring System through Regioselective Modifications
Further diversification of the this compound scaffold can be achieved through electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the chloro (-Cl), isopropoxy (-OCH(CH₃)₂), and hydroxyl (-OH) groups.
The hydroxyl and isopropoxy groups are strong activating groups and are ortho, para-directors. wikipedia.org The chloro group, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, is also an ortho, para-director because of resonance effects. wikipedia.org In this compound, the available positions for substitution are at C3, C4, and C6.
The directing effects can be summarized as follows:
-OH group (at C1): Directs ortho (C2, C6) and para (C4).
-OCH(CH₃)₂ group (at C2): Directs ortho (C1, C3) and para (C5).
-Cl group (at C5): Directs ortho (C4, C6) and para (C2).
Considering the positions are numbered with the hydroxyl group at C1, isopropoxy at C2, and chloro at C5, the open positions are C3, C4, and C6. The combined directing effects will determine the most likely site of substitution. The powerful activating and directing effects of the hydroxyl and isopropoxy groups will likely dominate. The position C6 is strongly activated by the hydroxyl group (ortho) and C3 by the isopropoxy group (ortho). Position C4 is activated by the hydroxyl group (para) and the chloro group (ortho). Steric hindrance from the adjacent isopropoxy group might disfavor substitution at C3. Therefore, positions C4 and C6 are the most probable sites for electrophilic attack.
Table 2: Potential Regioselective Functionalization Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Chloro-2-isopropoxy-4-nitrophenol and/or 3-Chloro-6-isopropoxy-2-nitrophenol |
| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-5-chloro-2-isopropoxyphenol and/or 6-Bromo-5-chloro-2-isopropoxyphenol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-chloro-2-isopropoxyphenol and/or 6-Acyl-5-chloro-2-isopropoxyphenol |
| Sulfonation | Fuming H₂SO₄ | 4-Hydroxy-3-isopropoxy-6-chlorobenzenesulfonic acid |
Isopropoxy Group Modifications and the Design of Structural Analogs
Modification of the isopropoxy group itself offers another avenue for creating structural analogs. While direct modification of the isopropyl moiety is challenging, the ether linkage can be cleaved to yield the corresponding catechol derivative, 4-chlorocatechol (B124253). This cleavage is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
Once the 4-chlorocatechol is obtained, a variety of other ether groups can be introduced through selective alkylation, leading to a wide range of structural analogs. This two-step process (cleavage followed by re-alkylation) is often more synthetically feasible than attempting to modify the existing isopropoxy group.
Furthermore, analogs can be designed by synthesizing the scaffold with different ether groups from the outset, starting from 4-chlorocatechol and reacting it with different alkyl halides. This approach allows for the systematic exploration of how the size and nature of the alkoxy group influence the properties of the molecule.
Table 3: Design of Structural Analogs via Isopropoxy Group Modification
| Modification Strategy | Intermediate | Example Analog |
| Ether Cleavage | 4-Chlorocatechol | 4-Chlorobenzene-1,2-diol |
| Re-alkylation (from intermediate) | 4-Chlorocatechol | 4-Chloro-2-ethoxyphenol |
| Re-alkylation (from intermediate) | 4-Chlorocatechol | 4-Chloro-2-(benzyloxy)phenol |
| Synthesis from Catechol | 4-Chlorocatechol | 4-Chloro-2-propoxyphenol |
Natural Product Derivatives Featuring Chloro-isopropoxyphenol Moieties and Related Phenols
While there is no extensive documentation of natural products containing the specific this compound moiety, the broader class of substituted phenolic compounds is abundant in nature. mdpi.com Many natural products serve as inspiration for the design of novel bioactive molecules, and their scaffolds are often used in the development of combinatorial libraries for drug discovery. researchgate.netnih.gov
The this compound scaffold can be considered a "natural product-like" fragment. It contains structural features common in biologically active molecules, such as a halogenated aromatic ring and ether linkages. This scaffold can be used as a starting point to synthesize more complex molecules that mimic the structural diversity found in nature. For instance, it could be coupled with other natural product fragments, such as terpenes or amino acids, to generate hybrid molecules with novel biological activities. The principles of "biology-oriented synthesis" (BIOS) often utilize such structurally simplified fragments derived from natural products to explore new chemical and biological space. nih.gov
The development of derivatives from the this compound scaffold aligns with the strategy of using privileged structures—molecular frameworks that are able to bind to multiple biological targets—to generate novel compounds with potential therapeutic applications.
Computational and Theoretical Studies of 5 Chloro 2 Isopropoxyphenol
Quantum Mechanical (QM) Calculations for Molecular Structure and Electronic Properties
Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the geometry, stability, and electronic properties of 5-Chloro-2-isopropoxyphenol.
Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven effective in studying phenolic compounds. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to perform a thorough conformational analysis. mdpi.comresearchgate.net This involves identifying the different spatial arrangements of the isopropoxy group relative to the phenol (B47542) ring and the chloro substituent, and determining their relative energies to find the most stable conformers.
DFT is also a valuable tool for investigating intermolecular interactions. By calculating the interaction energies between this compound and other molecules, insights can be gained into its potential for forming hydrogen bonds and other non-covalent interactions, which are critical in biological systems and material science. researchgate.net The presence of the hydroxyl and ether groups, along with the chlorine atom, provides multiple sites for such interactions.
| Property | Calculated Value | Unit |
| Dipole Moment | 2.5 - 3.5 | Debye |
| HOMO Energy | -5.0 to -6.0 | eV |
| LUMO Energy | -0.5 to -1.5 | eV |
| HOMO-LUMO Gap | 4.0 - 5.0 | eV |
Note: The values in this table are representative and would be determined through specific DFT calculations.
While DFT provides high accuracy, semi-empirical methods offer a computationally less expensive alternative for larger systems or for preliminary screenings. These methods can be used to predict the reactivity of this compound by calculating properties such as atomic charges and frontier molecular orbital (HOMO and LUMO) energies. nih.gov The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Furthermore, semi-empirical methods can be applied to explore potential reaction pathways, such as oxidation or electrophilic substitution on the aromatic ring. By mapping the potential energy surface, transition states can be located, and activation energies can be estimated, providing insights into the kinetics of various reactions. nih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Moving from the electronic structure to the dynamic behavior of molecules, molecular mechanics and molecular dynamics simulations offer a way to study the conformational landscape and intermolecular interactions over time.
Molecular Mechanics (MM) force fields provide a simplified, classical mechanics-based description of molecules. For a flexible molecule like this compound, MM methods can be used to rapidly screen a large number of possible conformations. mdpi.com This initial screening can identify low-energy conformations that can then be further refined using more accurate QM methods.
Molecular Dynamics (MD) simulations build upon MM by introducing the element of time, allowing the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent. researchgate.net By tracking the trajectory of the atoms over time, one can observe conformational changes and determine the relative stability of different conformers based on their population during the simulation.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | ~0° | 0.0 |
| 2 | ~180° | 1.2 |
| 3 | ~90° | 3.5 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. researchgate.netchemmethod.com These simulations can provide a detailed picture of the formation and breaking of hydrogen bonds and other non-covalent interactions.
By performing MD simulations of this compound in a complex with a model system (e.g., a protein active site), it is possible to calculate the binding free energy. This is a crucial parameter for assessing the potential of this compound to act as an inhibitor or ligand for a particular biological target. chemmethod.comresearchgate.net Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are often used for such binding energy calculations.
In Silico Design and Optimization Methodologies
The insights gained from QM, MM, and MD studies can be leveraged for the in silico design and optimization of new molecules based on the this compound scaffold. mdpi.com For instance, if the goal is to enhance its binding affinity to a specific protein, computational methods can be used to predict how modifications to the chemical structure would affect this interaction. researchgate.net
This process, often referred to as rational drug design, involves creating a library of virtual derivatives of this compound by adding or modifying functional groups. These virtual compounds can then be computationally screened for desired properties, such as improved binding energy, better solubility, or altered electronic properties. mdpi.comnih.gov This in silico approach can significantly accelerate the discovery and optimization of new compounds for various applications, from pharmaceuticals to materials science. bioresearch.ro
No Published Research Found for
Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical studies have been identified for the chemical compound this compound.
The inquiry sought to detail research findings in highly specific areas, including its use in Molecularly Imprinted Polymers (MIPs) and in Structure-Activity Relationship (SAR) studies. However, there is no available published research that discusses this compound in these contexts.
The intended article was to be structured around the following topics:
Structure-Activity Relationship (SAR) Studies Through Computational Approaches:This would explore any computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, that include this compound to predict its biological activity or other properties based on its molecular structure.
The absence of any primary or secondary research literature directly addressing this compound within these computational frameworks makes it impossible to provide the detailed, data-driven article as requested. While general methodologies for MIP simulation and SAR studies exist for other phenolic or chlorinated compounds, no studies have applied these methods to this compound specifically.
Advanced Analytical Methodologies for Detection and Characterization of 5 Chloro 2 Isopropoxyphenol and Its Analogs
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are indispensable for separating 5-Chloro-2-isopropoxyphenol from complex mixtures and quantifying its presence. Gas and liquid chromatography, coupled with mass spectrometry, provide the high sensitivity and selectivity required for trace-level detection.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the compound's identity. nih.govnih.gov
For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves two stages of mass analysis, which helps to reduce background noise and interferences, making it particularly useful for analyzing complex samples. researchgate.net The selection of appropriate precursor and product ions is critical for developing a robust GC-MS/MS method for this compound. The spectra of unknown compounds are often compared with those in established libraries like the National Institute of Standards and Technology (NIST) Mass Spectral database for identification. nih.gov
A typical GC-MS analysis might involve an oven temperature program starting at a lower temperature and gradually increasing to facilitate the separation of various components in a mixture. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Phenolic Compounds
| Parameter | Value |
| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25µm) nih.gov |
| Column Flow | 1 mL/min nih.gov |
| Injector Temperature | 250°C nih.gov |
| Oven Program | Start at 70°C (hold 1 min), ramp at 10°C/min to 180°C, then at 15°C/min to 280°C (hold 8 min) nih.gov |
| Ion Source Temperature | 280°C nih.gov |
| Interface Temperature | 280°C nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling and Identification
Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly for compounds that are non-volatile or thermally labile. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. mdpi.com
For the analysis of this compound and its analogs, reversed-phase chromatography is commonly used. The identification of compounds is achieved by comparing their retention times and mass spectra with those of reference standards. researchgate.net LC-MS can be used for the targeted analysis of known compounds or for broader profiling of all detectable components in a sample. uu.nl High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the elemental composition determination of unknown compounds.
The Human Metabolome Database mentions predicted LC-MS/MS spectra for the related compound 2-Isopropoxyphenol (B44703), which can serve as a reference for developing methods for its chlorinated analog. hmdb.ca
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. chemicalbook.comdocbrown.info The spectrum of this compound would show distinct signals for each of the nine carbon atoms, with their chemical shifts influenced by the attached functional groups (hydroxyl, isopropoxy, and chlorine).
The chemical shifts in NMR are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info
Table 2: Predicted NMR Data for this compound Analogs
| Nucleus | Compound | Predicted Chemical Shift (ppm) |
| ¹H | 2-Isopropoxyphenol | Aromatic protons, methine proton, methyl protons chemicalbook.comspectrabase.com |
| ¹³C | 2-Isopropoxyphenol | Signals for each unique carbon atom chemicalbook.comdocbrown.info |
| ¹H | 5-Chloro-2-nitroanisole | Aromatic protons, methoxy (B1213986) protons chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands for:
O-H stretch of the phenolic hydroxyl group.
C-O stretch of the ether linkage.
C-H stretches of the aromatic ring and the isopropyl group.
C=C stretches of the aromatic ring.
C-Cl stretch .
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples. nih.gov
Table 3: Key IR Absorption Bands for Phenolic and Ether Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-O (Ether) | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
Advanced Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices. epa.gov The goal is to isolate and concentrate the analyte of interest while removing interfering substances.
For the analysis of this compound, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or other cleanup techniques. The choice of method depends on the sample matrix (e.g., water, soil, biological fluids).
Derivatization is a common strategy to improve the analytical performance of compounds in GC-MS. jfda-online.comresearchgate.net This involves chemically modifying the analyte to:
Increase its volatility and thermal stability. researchgate.net
Enhance its chromatographic properties, such as peak shape. researchgate.net
Improve its detectability by introducing groups that are more sensitive to the detector. jfda-online.com
For phenolic compounds like this compound, silylation is a frequently used derivatization technique. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This reduces the polarity of the molecule and improves its gas chromatographic behavior. Acylation is another derivatization method that can be employed. jfda-online.com
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. researchgate.netnih.gov
Table 4: Common Derivatization Reagents for GC-MS Analysis of Phenols
| Reagent Type | Example Reagent | Target Functional Group |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov | Hydroxyl (-OH) |
| Acylation | Acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA) jfda-online.com | Hydroxyl (-OH) |
| Alkylation | Diazomethane | Hydroxyl (-OH) |
Future Research Directions and Open Questions in Chloro Isopropoxyphenolic Compound Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, demanding processes that are not only efficient but also environmentally benign. acs.org The synthesis of chloro-isopropoxyphenolic compounds offers a fertile ground for the application of these principles.
A primary objective is to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. acs.org The concept of atom economy , which maximizes the incorporation of starting materials into the final product, is a key metric in this endeavor. primescholars.comrsc.org For instance, the traditional synthesis of a phenolic ether might involve the Williamson ether synthesis, a substitution reaction that, while effective, has an inherently lower atom economy due to the formation of a salt byproduct. acs.org
Future research should focus on developing catalytic, one-pot procedures. For example, the direct ortho-alkylation of chlorophenols with isopropanol (B130326) or its derivatives presents a highly atom-economical route. acs.org Recent advancements in dual-metal catalysis, combining transition metals like palladium with Lewis acids, have shown promise in the regioselective alkylation of phenols. acs.org These methods minimize waste by avoiding pre-functionalization steps and often utilize more environmentally friendly solvents. acs.org
The table below illustrates a comparative analysis of traditional versus potential green synthetic routes for a generic chloro-isopropoxyphenolic compound, highlighting key green chemistry metrics.
| Metric | Traditional Route (e.g., Williamson Ether Synthesis) | Green Route (e.g., Catalytic ortho-Alkylation) |
| Atom Economy | Lower (due to salt byproduct) | Higher (fewer byproducts) |
| Number of Steps | Often multi-step (e.g., protection, reaction, deprotection) | Potentially single-step |
| Reagents | Stoichiometric base, potentially hazardous alkylating agents | Catalytic amounts of metal and/or acid |
| Solvents | Often traditional organic solvents | Potential for greener solvents or solvent-free conditions |
| Waste Generation | Higher (salt waste, solvent waste) | Lower |
This table provides a generalized comparison based on principles of green chemistry and recent literature on phenol (B47542) synthesis.
Exploration of Novel Chemical Transformations and Catalytic Systems
The reactivity of chloro-isopropoxyphenolic compounds is ripe for exploration. The presence of a phenolic hydroxyl group, a chloro substituent, and an isopropoxy group on the aromatic ring allows for a diverse range of chemical transformations. Future research should aim to uncover novel reactions and develop innovative catalytic systems to exploit this reactivity.
One area of interest is the catalytic oxidative coupling of these phenols. nih.gov Such reactions can lead to the formation of biphenols or other complex dimeric structures with potential applications in polymer science or as ligands in catalysis. nih.gov Understanding and controlling the regioselectivity of these couplings (C-C vs. C-O bond formation) is a significant challenge that new catalytic systems could address. nih.gov
Furthermore, the development of catalytic systems for the selective functionalization of the C-H bonds on the aromatic ring is a major frontier in organic synthesis. rsc.org For chloro-isopropoxyphenolic compounds, this could enable the introduction of additional functional groups at specific positions, leading to a wide array of new derivatives with tailored properties. For example, ruthenium-catalyzed ortho-alkylation of phenols with aldehydes has been demonstrated as a viable strategy. rsc.org
The table below summarizes potential novel transformations and the types of catalytic systems that could be explored.
| Transformation | Potential Catalytic System | Desired Outcome |
| Oxidative Coupling | Copper or Vanadium complexes | Selective C-C or C-O bond formation to create novel dimers and polymers. |
| C-H Functionalization | Ruthenium, Rhodium, or Palladium catalysts | Introduction of new functional groups at specific positions on the aromatic ring. |
| Cross-Coupling Reactions | Palladium/Copper dual catalysis | Formation of C-S or C-N bonds by activating the C-O bond of the phenol. nih.gov |
| Asymmetric Catalysis | Chiral catalysts | Enantioselective synthesis of derivatives with potential biological activity. |
This table is illustrative of current research trends in phenol chemistry and suggests potential avenues for chloro-isopropoxyphenolic compounds.
Advancements in Computational Modeling for Predictive Organic Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental work. acs.orgmit.edunih.govyoutube.comchemrxiv.org For chloro-isopropoxyphenolic compounds, computational modeling can provide significant insights.
One key application is the prediction of reactivity and regioselectivity. Density Functional Theory (DFT) calculations can be used to determine the electron density at different positions on the aromatic ring, predicting the most likely sites for electrophilic or nucleophilic attack. torvergata.itnih.govacs.org This is particularly valuable for designing selective C-H functionalization or coupling reactions.
Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predicting the outcomes of complex organic reactions. acs.orgmit.edunih.govyoutube.comchemrxiv.org By training models on large datasets of known reactions, it is possible to predict the major product of a reaction given a set of reactants and reagents with increasing accuracy. acs.orgmit.edu For a novel compound like 5-Chloro-2-isopropoxyphenol, such models could be used to screen potential reactions and identify promising synthetic routes before any laboratory work is undertaken.
The table below outlines the types of computational models and their potential applications in the study of chloro-isopropoxyphenolic compounds.
| Computational Model | Application | Predicted Parameters |
| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Electron density, bond dissociation energies, reaction energy barriers, pKa values. torvergata.itnih.govacs.org |
| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, solvent effects, interactions with biological macromolecules. |
| Machine Learning (ML) Models | Reaction Outcome Prediction | Major products, reaction yields, optimal reaction conditions. acs.orgmit.edu |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Biological activity, toxicity, physical properties based on molecular structure. |
This table summarizes the application of various computational methods in chemical research.
Expanding Derivatization Strategies for Functional Material Design and Advanced Applications
The derivatization of phenolic compounds is a well-established strategy for creating new molecules with enhanced or entirely new functionalities. nih.govnih.govnih.gov For chloro-isopropoxyphenolic compounds, systematic derivatization could unlock a wide range of applications in materials science and biomedicine.
One promising avenue is the use of these compounds as building blocks for functional polymers. nih.gov The phenolic hydroxyl group can be readily converted into other functional groups, such as esters or ethers, which can then be polymerized. libretexts.org The presence of the chloro and isopropoxy groups can be used to fine-tune the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.
Another area of interest is the development of phenolic-based nanomaterials. nih.gov Phenolic compounds can be used to coat or functionalize inorganic nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties. nih.gov For example, the interaction of phenols with metal oxides can be exploited to create novel catalysts or sensors. nih.gov
The table below presents a variety of derivatization strategies and their potential applications.
| Derivatization Strategy | Resulting Functional Group | Potential Application |
| Esterification | Ester | Monomer for polyester (B1180765) synthesis, prodrug design. libretexts.org |
| Alkylation | Ether | Modification of polymer properties, synthesis of complex molecules. libretexts.org |
| Acylation | Acyl group | Precursor for further functionalization, analytical derivatization for GC-MS. nih.gov |
| Silylation | Silyl ether | Protecting group in synthesis, derivatization for chromatographic analysis. nih.gov |
| Coupling to Nanoparticles | Surface-bound phenol | Functionalization of inorganic materials for catalysis or sensing. nih.gov |
This table illustrates common derivatization strategies for phenols and their potential applications.
Integration of Multi-Omics and Advanced Analytical Techniques for Comprehensive Mechanistic Understanding
To fully understand the behavior of chloro-isopropoxyphenolic compounds, particularly in biological or complex chemical systems, a holistic analytical approach is required. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level view of how these compounds interact with their environment. nih.govacs.orgnih.gov
For instance, if a chloro-isopropoxyphenolic derivative is being investigated as a potential drug candidate, a multi-omics approach could elucidate its mechanism of action. nih.gov By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with the compound, researchers can identify the specific cellular pathways that are affected. nih.govacs.org
Advanced analytical techniques are also crucial for this endeavor. High-resolution mass spectrometry coupled with liquid or gas chromatography (LC-MS/GC-MS) is essential for identifying and quantifying the compound and its metabolites in complex mixtures. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound and its derivatives. acs.org
The table below outlines how different omics and analytical techniques can be integrated to gain a comprehensive understanding of chloro-isopropoxyphenolic compounds.
| Technique | Type of Information | Application in Mechanistic Studies |
| Transcriptomics (RNA-Seq) | Gene expression profiles | Identifying genes and pathways affected by the compound. nih.gov |
| Proteomics | Protein abundance and modifications | Understanding the compound's effect on protein function and signaling. nih.gov |
| Metabolomics | Metabolite profiles | Mapping the metabolic fate of the compound and its impact on cellular metabolism. acs.org |
| High-Resolution Mass Spectrometry | Molecular weight and fragmentation | Accurate identification and quantification of the compound and its derivatives. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Molecular structure | Unambiguous structure elucidation of novel derivatives and reaction products. acs.org |
This table demonstrates the synergistic use of modern analytical techniques for in-depth chemical and biological investigation.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 5-Chloro-2-isopropoxyphenol, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution of a chlorophenol precursor with isopropyl bromide or analogous reagents under alkaline conditions. Optimization includes controlling reaction temperature (e.g., 60–80°C), using catalysts like potassium iodide, and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield. Adjusting molar ratios of reactants (e.g., 1:1.2 phenol-to-alkylating agent) can mitigate side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR resolve structural features (e.g., isopropoxy group signals at δ ~1.2–1.4 ppm for CH3 and δ ~4.5–5.0 ppm for OCH).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 200.0743 for C9H11ClO2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 270 nm) quantifies purity. Use C18 columns and acetonitrile/water mobile phases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to prevent inhalation.
- Storage : Store in airtight containers away from oxidizers and acids. Label with GHS hazard codes (e.g., H315 for skin irritation).
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Q. How can researchers assess the environmental persistence of this compound?
- Methodological Answer : Conduct biodegradation studies using OECD 301B (Ready Biodegradability) protocols. Monitor half-life in aqueous media under UV light for photodegradation analysis. Compare with structurally similar chlorophenols (e.g., 3-chlorophenol) to infer environmental behavior .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : The chlorine atom at the para position activates the aromatic ring for substitution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and transition states. Experimental validation involves synthesizing derivatives (e.g., replacing Cl with NO2) and comparing reaction rates .
Q. How can contradictory data on the toxicity of this compound be resolved in ecotoxicological studies?
- Methodological Answer : Cross-validate results using multiple models (e.g., Daphnia magna acute toxicity tests and in vitro human cell line assays). Statistically analyze dose-response curves (logistic regression) and account for variables like pH and organic matter content in aquatic toxicity tests. Reference ATSDR chlorophenol toxicity profiles for comparative risk assessment .
Q. What advanced analytical methods are suitable for detecting trace levels of this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) modes with transitions like m/z 200 → 135 (Cl loss) for specificity.
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges (pH 2–3) to enhance detection limits (<1 ppb).
- Quality Control : Spike recovery tests and internal standards (e.g., deuterated analogs) validate accuracy .
Q. What computational approaches predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450-mediated oxidation sites. Validate with hepatic microsome assays (rat or human) and UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives). Compare results with known chlorophenol metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
